2,6-Dimethylcyclohexylamine

Hydrodenitrogenation Catalysis Stereochemistry

2,6-Dimethylcyclohexylamine (2,6-DMCHA, CAS 6850-63-1) is a cyclic aliphatic amine characterized by a cyclohexane ring substituted with methyl groups at the 2 and 6 positions and a primary amino group. This compound serves as a versatile intermediate in the synthesis of agrochemicals, rubber chemicals, corrosion inhibitors, and pharmaceuticals, with its unique stereochemistry enabling specific reactivity in hydrodenitrogenation and other catalytic processes.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
CAS No. 6850-63-1
Cat. No. B1345578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylcyclohexylamine
CAS6850-63-1
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESCC1CCCC(C1N)C
InChIInChI=1S/C8H17N/c1-6-4-3-5-7(2)8(6)9/h6-8H,3-5,9H2,1-2H3
InChIKeyKSGAAWJLYHYMLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylcyclohexylamine (6850-63-1): Key Properties and Industrial Role for Informed Sourcing


2,6-Dimethylcyclohexylamine (2,6-DMCHA, CAS 6850-63-1) is a cyclic aliphatic amine characterized by a cyclohexane ring substituted with methyl groups at the 2 and 6 positions and a primary amino group . This compound serves as a versatile intermediate in the synthesis of agrochemicals, rubber chemicals, corrosion inhibitors, and pharmaceuticals, with its unique stereochemistry enabling specific reactivity in hydrodenitrogenation and other catalytic processes [1]. The compound exists as multiple diastereomers, a factor that directly influences its performance in stereoselective transformations [2].

Why Sourcing 2,6-Dimethylcyclohexylamine (6850-63-1) Demands Specificity: Risks of In-Class Substitution


Substituting 2,6-dimethylcyclohexylamine with generic cyclohexylamine or other alkylated analogs is ill-advised due to profound differences in reaction kinetics, physical properties, and stereochemical behavior. The presence of two methyl groups at the 2 and 6 positions creates steric hindrance that alters basicity, modulates logP, and changes boiling point, directly impacting solvent compatibility, purification, and formulation . Moreover, the compound's multiple diastereomers exhibit distinct reactivity in stereoselective catalytic processes such as hydrodenitrogenation (HDN), where cis,cis-2,6-DMCHA reacts significantly faster than its trans counterpart or even mono-methylated analogs [1]. Such differences are not replicable with simpler cyclohexylamines, making direct replacement a source of process variability and yield loss.

Quantitative Differentiation Guide: How 2,6-Dimethylcyclohexylamine Outperforms Analogs


HDN Reaction Kinetics: 2,6-DMCHA vs. Cyclohexylamine and 2-Methylcyclohexylamine

In hydrodenitrogenation (HDN) over sulfided Ni-Mo/γ-Al2O3 catalysts at 295°C, cis,cis-2,6-dimethylcyclohexylamine exhibits a significantly higher elimination rate compared to cyclohexylamine and both diastereomers of 2-methylcyclohexylamine. The rate of formation of 1,3-dimethylcyclohexene from cis,cis-2,6-DMCHA is approximately double that of 1-methylcyclohexene from cis-2-methylcyclohexylamine, and quadruple that from trans-2-methylcyclohexylamine [1]. Furthermore, cis,cis-2,6-DMCHA reacts faster than cyclohexylamine under identical conditions [2]. The reaction follows an E2 elimination mechanism where the anti-periplanar geometry in the chair conformation of the cis,cis isomer facilitates β-hydrogen elimination from a tertiary carbon, resulting in lower activation energy compared to elimination from a secondary carbon [3].

Hydrodenitrogenation Catalysis Stereochemistry

Physicochemical Profile: Distinguishing 2,6-DMCHA from Simpler Cyclohexylamines

2,6-Dimethylcyclohexylamine possesses a higher boiling point and lower density compared to unsubstituted cyclohexylamine and mono-methylated analogs, reflecting the influence of dual methyl substitution on molecular weight and intermolecular forces. Specifically, 2,6-DMCHA boils at 160.3°C at 760 mmHg with a density of 0.826 g/cm³, whereas cyclohexylamine boils at 134°C with a density of 0.867 g/mL . 2-Methylcyclohexylamine has an intermediate boiling point of 149-150°C and a density of 0.856 g/cm³ . The logP of 2,6-DMCHA is 2.47, indicating significantly higher lipophilicity than cyclohexylamine (logP ~1.49) and 2-methylcyclohexylamine (logP 1.89), which alters partitioning behavior in biphasic systems and biological membranes .

Physical Chemistry Separation Science Formulation

Synthetic Efficiency: High-Selectivity Amination of 2,6-Dimethylphenol

The synthesis of 2,6-dimethylcyclohexylamine from 2,6-dimethylphenol via catalytic amination can be achieved with exceptionally high conversion and selectivity using optimized Pd-based catalysts. A study evaluating a series of Pd catalysts for the amination of 2,6-dimethylphenol in a fixed-bed reactor reported that a Pd/Al2O3-BaO catalyst achieved 99.89% conversion and 91.16% selectivity toward 2,6-DMCHA . This high selectivity is attributed to BaO doping, which improves Pd dispersion and reduces catalyst acidity, minimizing side reactions . In contrast, earlier methods converting 2,6-dimethylphenol to 2,6-dimethylaniline (a competing aromatic product) yielded only 65-78% with trace 2,6-DMCHA formation [1].

Catalysis Process Chemistry Green Chemistry

Stereochemical Diversity: Diastereomer-Dependent Reactivity

2,6-Dimethylcyclohexylamine exists as multiple diastereomers (cis,cis; cis,trans; trans,trans) due to the two stereogenic centers at C2 and C6. The relative reactivity of these diastereomers is not uniform. In HDN studies, the cis,cis diastereomer reacted approximately 1.33 times faster than the cis,trans diastereomer (rate ratio ~1:0.75) [1]. This stereochemical differentiation is critical in applications requiring specific stereoisomers, such as chiral ligand synthesis or enantioselective catalysis. The synthesis of 2,6-DMCHA via hydrogenation typically yields a mixture of three stereoisomers, which can be separated by fractional crystallization or chiral chromatography .

Stereochemistry Asymmetric Synthesis Chiral Resolution

High-Value Application Scenarios for 2,6-Dimethylcyclohexylamine (6850-63-1)


Hydrodenitrogenation (HDN) Catalyst Evaluation and Process Optimization

Researchers and process engineers developing HDN catalysts for petroleum refining should employ 2,6-dimethylcyclohexylamine as a model nitrogen-containing substrate. The quantifiable kinetic advantage of cis,cis-2,6-DMCHA (2.38 kPa·mol·g⁻¹cat·min⁻¹ at 295°C) over cyclohexylamine (0.70) and 2-methylcyclohexylamine (1.30 cis, 0.64 trans) provides a sensitive probe for assessing catalyst activity and stereoselectivity [1]. Its defined stereochemistry and higher reactivity allow for more precise benchmarking of new catalyst formulations and elucidation of E2 elimination mechanisms.

Synthesis of Agrochemical Intermediates and Selective Herbicides

Procurement for agrochemical R&D should prioritize 2,6-DMCHA as a key building block for synthesizing herbicides, fungicides, and plant-growth regulants. Patents explicitly identify 2,6-dialkylcyclohexylamines, particularly 2,6-DMCHA, as intermediates providing enhanced selectivity in action compared to unsubstituted or mono-substituted analogs [2]. The established high-yield synthesis from 2,6-dimethylphenol (99.89% conversion, 91.16% selectivity) ensures a robust and scalable supply for this application .

Development of Corrosion Inhibitors and Metalworking Fluid Additives

Industrial formulators seeking effective corrosion inhibitors for metalworking fluids should evaluate 2,6-DMCHA. Its higher logP (2.47) and boiling point (160.3°C) compared to simpler cyclohexylamines confer improved compatibility with non-polar lubricant base oils and greater thermal stability under machining conditions . The compound's documented use as a corrosion inhibitor in metalworking fluids is directly tied to its specific physicochemical profile, which cannot be replicated by cyclohexylamine (logP 1.49) or 2-methylcyclohexylamine (logP 1.89).

Chiral Resolution and Stereoselective Synthesis Studies

For academic and industrial laboratories engaged in asymmetric synthesis, 2,6-DMCHA offers a valuable substrate for studying stereoselective transformations. The distinct reactivity ratios between its diastereomers (cis,cis reacts 33% faster than cis,trans in HDN) provide a model system for investigating stereoelectronic effects in elimination reactions and for developing chiral resolution methodologies [3]. Sourcing defined isomeric mixtures or enantiopure forms is critical for reproducible outcomes in such studies.

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